1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide
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Overview
Description
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazines. This compound is characterized by the presence of a bromine atom at the 6th position and two dioxide groups at the 2nd position.
Mechanism of Action
Mode of Action
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide acts as an inhibitor of the hCA isoforms . It interacts with these targets, inhibiting their activity and resulting in changes in the biochemical processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of hCA isoforms by this compound affects various biochemical pathways. Carbonic anhydrases play a role in a wide variety of biological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood. By inhibiting these enzymes, the compound can disrupt these processes .
Pharmacokinetics
It is known that the compound is stable at room temperature and soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Result of Action
The inhibition of hCA isoforms by this compound can have various molecular and cellular effects. Most notably, it can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially affecting processes such as pH regulation and the transport of carbon dioxide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and solubility can be affected by temperature and the presence of certain solvents . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances that may interact with it.
Biochemical Analysis
Biochemical Properties
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide has been found to interact with human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms . It acts as a nanomolar inhibitor of hCA IX and XII, which are associated with tumor cells . The compound also exhibits inhibitory activity against hCA II .
Cellular Effects
The compound’s inhibitory effects on hCA isoforms suggest that it can influence cell function. Specifically, by inhibiting hCA IX and XII, this compound could potentially affect cell signaling pathways, gene expression, and cellular metabolism in tumor cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hCA isoforms, leading to enzyme inhibition . This inhibition could result in changes in gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide can be synthesized from 2-hydroxybenzaldehydes through a reaction with sulfamoyl chloride. The process involves the following steps:
Starting Material: 2-hydroxybenzaldehydes are used as the starting material.
Reaction with Sulfamoyl Chloride: The 2-hydroxybenzaldehydes react with sulfamoyl chloride to form the benzoxathiazine ring.
Bromination: The compound is then brominated at the 6th position to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide groups to sulfides.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 1,2,3-Benzoxathiazine .
Scientific Research Applications
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied as an inhibitor of human carbonic anhydrases, which are enzymes involved in various physiological processes.
Biology: The compound’s inhibitory effects on carbonic anhydrases make it a potential candidate for treating diseases such as glaucoma and cancer.
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Benzoxathiazine, 5-bromo-, 2,2-dioxide
- 1,2,3-Benzoxathiazine, 7-bromo-, 2,2-dioxide
- 4-Methyl-1,2,3-Benzoxathiazine, 2,2-dioxide
Uniqueness
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6th position may enhance its inhibitory effects on carbonic anhydrases compared to other derivatives .
Properties
IUPAC Name |
6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRCHYHGXSBVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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